Tert-butyl pyrazinecarboxylate
Description
Structure
3D Structure
Properties
CAS No. |
198992-50-6 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
tert-butyl pyrazine-2-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-9(2,3)13-8(12)7-6-10-4-5-11-7/h4-6H,1-3H3 |
InChI Key |
KJUDDWTUIKLRMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=CN=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl Pyrazinecarboxylate Compounds and Derivatives
Direct Esterification and Amidation Pathways
Direct functionalization of a pyrazinecarboxylic acid core is the most straightforward approach to synthesizing simple esters and amides. These methods typically involve the activation of the carboxylic acid followed by nucleophilic attack by an alcohol or amine.
Synthesis of tert-Butyl Pyrazinecarboxylates via Esterification of Pyrazinecarboxylic Acids
The conversion of pyrazinecarboxylic acids to their corresponding tert-butyl esters is a fundamental transformation. One common method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride. For instance, pyrazinecarboxylic acid can be treated with oxalyl chloride in a mixture of N,N-dimethylformamide (DMF) and acetonitrile (B52724) at low temperatures (-20 °C). google.com The resulting acid chloride is then reacted in situ with tert-butyl alcohol in the presence of pyridine (B92270) to yield tert-butyl pyrazinecarboxylate. google.com An alternative, well-established method for forming the acid chloride is the use of thionyl chloride, often in a solvent like benzene, followed by the addition of the alcohol. mdpi.com
Another effective esterification technique, particularly for sterically hindered alcohols like tert-butyl alcohol, is the dicyclohexylcarbodiimide (B1669883) (DCC) coupling method, catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This process works under mild, non-acidic conditions and is suitable for a wide variety of acids and alcohols. orgsyn.org
| Method | Acid | Reagents | Solvent | Outcome | Ref |
| Acid Chloride Formation | Pyrazinecarboxylic acid | 1. Oxalyl chloride, 2. tert-Butyl alcohol, Pyridine | Acetonitrile, DMF | This compound | google.com |
| DCC Coupling | Generic Carboxylic Acid | tert-Butyl alcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Dichloromethane (B109758) | tert-Butyl ester | orgsyn.org |
Preparation of N-tert-Butylpyrazinecarboxamides
The synthesis of N-tert-butylpyrazinecarboxamides can be achieved through several reliable routes. A prevalent industrial method is the Ritter reaction, where a cyanopyrazine is reacted with tert-butyl alcohol in the presence of a specific amount of sulfuric acid. google.com This process is noted for producing high yields of the desired N-tert-butyl-pyrazinecarboxamide, which is a valuable intermediate for pharmaceuticals. google.com
Alternatively, synthesis can proceed via the condensation of a pyrazinecarboxylic acid chloride with tert-butylamine. mdpi.comnih.gov This classic amidation pathway involves first activating the carboxylic acid (e.g., 5-tert-butylpyrazine-2-carboxylic acid) with a chlorinating agent like thionyl chloride. mdpi.comnih.gov The resulting acyl chloride is then reacted with the appropriate amine to form the amide bond. mdpi.com This method has been used to generate series of substituted pyrazinecarboxamides for biological evaluation. nih.gov
| Method | Starting Material | Reagents | Key Features | Product | Ref |
| Ritter Reaction | Cyanopyrazine | tert-Butyl alcohol, Sulfuric acid | High yield, suitable for industrial scale. | N-tert-butyl-pyrazinecarboxamide | google.com |
| Acid Chloride Condensation | Substituted Pyrazine-2-carboxylic acid | 1. Thionyl chloride, 2. Amine (e.g., tert-butylamine) | Versatile for creating a library of amides. | Substituted N-tert-butylpyrazinecarboxamide | mdpi.comnih.gov |
Multi-Component Reactions and Cycloaddition Strategies
To build more complex molecular frameworks containing the this compound motif, chemists employ multi-component reactions (MCRs) and cycloadditions. These strategies allow for the efficient assembly of polyfunctionalized molecules in a single step.
Copper(I)-Catalyzed Click Chemistry for tert-Butyl Triazolopiperazine/Piperidine Carboxylates
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a powerful tool for creating complex heterocyclic systems. A one-pot method has been reported for the synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine (B1678402)/piperidine carboxylates. researchgate.net This reaction utilizes a copper iodide/diisopropylethylamine catalytic system to specifically form the 1,4-disubstituted triazole ring from an azide (B81097) and a terminal alkyne. researchgate.netorganic-chemistry.org The reaction is known for its high efficiency, broad functional group tolerance, and high isolated yields (92–97%). researchgate.netorganic-chemistry.org Ligands such as BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) can be used to accelerate the reaction and maintain the active Cu(I) oxidation state. jenabioscience.com
Complex Route Design for Polyfunctionalized this compound Structures
For the rapid generation of molecular diversity, multi-component reactions like the Ugi four-component condensation (Ugi-4CC) are invaluable. This approach has been used to synthesize a new family of hybrid quinoline-pyrazine carboxamide derivatives. bohrium.com In this strategy, quinoline-3-amine, pyrazine-2-carboxylic acid, various aldehydes, and tert-butyl isocyanide are combined in a one-pot reaction to produce complex adducts. bohrium.com This method allows for the strategic introduction of multiple points of diversity around a core scaffold, leading to the discovery of novel pharmacophores. bohrium.com Similarly, the Ugi reaction was instrumental in exploring structure-activity relationships in a series of non-covalent SARS-CoV 3CL protease inhibitors, where a tert-butyl amide group was a key component. nih.gov
Strategic Functionalization of Precursor Pyrazine (B50134) Scaffolds
In many synthetic plans, the tert-butyl carboxylate or carboxamide group is installed early as a directing or protecting group, with further modifications made to the pyrazine ring in subsequent steps.
The pyrazine ring is electron-deficient and can be challenging to functionalize directly. thieme-connect.de However, the presence of a directing group like a carboxamide can facilitate site-selective reactions. For example, tert-butylpyrazinecarboxamide can undergo ortho lithiation, allowing for the introduction of electrophiles at the position adjacent to the amide group. thieme-connect.de
A widely used strategy involves the use of a halogenated pyrazine precursor. Tert-butyl 4-(6-bromopyrazin-2-yl)piperazine-1-carboxylate is a key intermediate where the bromine atom serves as a handle for late-stage functionalization. The bromine is introduced to the pyrazine scaffold, which is then coupled with a protected piperazine. This bromo-derivative can then participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig couplings, to introduce a wide array of aryl, heteroaryl, or other functional groups. This orthogonal approach, where the tert-butoxycarbonyl (Boc) group protects the piperazine nitrogen while the bromine enables C-C or C-N bond formation, is a powerful tactic in medicinal chemistry. smolecule.com
Introduction of Halogen and Other Substituents on the Pyrazine Ring
The pyrazine ring, an electron-deficient system, presents unique challenges and opportunities for the introduction of various substituents. Direct electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation are generally not feasible due to the deactivation of the ring, which is further enhanced by protonation of the nitrogen atoms in acidic media. thieme-connect.de Consequently, alternative strategies are employed to functionalize the pyrazine core.
Nucleophilic substitution is a more common and synthetically useful approach for modifying the pyrazine ring. thieme-connect.de Halopyrazines, in particular, are valuable intermediates as the halogen atom can be readily displaced by a variety of nucleophiles. thieme-connect.de The reactivity of halopyrazines towards nucleophilic attack is generally greater than that of corresponding pyridines. thieme-connect.de However, the presence of electron-donating groups on the pyrazine ring can necessitate more forceful reaction conditions for nucleophilic exchange to occur. thieme-connect.de
A notable example of pyrazine ring functionalization involves the regioselective chlorination of 2-aminopyrazine, followed by bromination, palladium-catalyzed cyanation, and a Sandmeyer diazotization/chlorination sequence. mdpi.com This multi-step process highlights the intricate strategies required to introduce specific substituents at desired positions. mdpi.com
The introduction of halogens can also be achieved through methods like the Claisen-Schmidt condensation to prepare halogenated pyrazine-based chalcones. nih.govnih.gov These reactions have been shown to produce derivatives with notable biological activities. nih.govnih.gov For instance, research has demonstrated that pyrazine analogues of chalcones with electron-withdrawing groups, including halogens, at specific positions exhibit significant antifungal and antimycobacterial properties. nih.govnih.gov
Furthermore, transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have emerged as powerful tools for creating carbon-carbon bonds on the pyrazine ring. researchgate.net These reactions often utilize halopyrazines or pyrazine triflates as coupling partners with boronic acids or their derivatives. researchgate.net This methodology has proven effective in the synthesis of complex molecules, including coelenterazine (B1669285) analogues. researchgate.net
The following table summarizes various substituents introduced onto the pyrazine ring and the corresponding synthetic methods employed.
| Substituent | Synthetic Method | Precursor | Application/Significance |
| Chloro, Bromo | Nucleophilic Substitution, Sandmeyer Reaction | Aminopyrazine | Intermediates for further functionalization |
| Cyano | Palladium-catalyzed Cyanation | Halopyrazine | Building block for heterocycle synthesis |
| Aryl | Suzuki-Miyaura Coupling | Halopyrazine, Pyrazine triflate | Synthesis of biologically active compounds |
| Alkylamino | Nucleophilic Substitution | Halopyrazine | Enhancement of antiallergic activity nih.gov |
| Chalcone | Claisen-Schmidt Condensation | Acetylpyrazine | Antimicrobial drug discovery nih.govnih.gov |
Manipulation of tert-Butyl-Protected Amine (Boc) Groups in Synthesis
The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under a broad range of reaction conditions, particularly towards most nucleophiles and bases. organic-chemistry.orgwikipedia.org This stability allows for the selective modification of other functional groups within a molecule without affecting the protected amine. organic-chemistry.org
The introduction of a Boc group onto an amine is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgwikipedia.org Various bases and solvent systems can be employed, including aqueous sodium bicarbonate or 4-dimethylaminopyridine (DMAP) in acetonitrile. wikipedia.org The choice of conditions can be tailored to the specific substrate and desired outcome.
In the context of pyrazine-containing compounds, the Boc group serves as a crucial tool for managing the reactivity of amine functionalities during multi-step syntheses. For instance, in the synthesis of optically active piperazine-2-carboxylic acid derivatives, a Boc-protected pyrazine intermediate is often utilized. google.com
The removal, or deprotection, of the Boc group is a critical step and is generally accomplished under acidic conditions. wikipedia.orgacsgcipr.org Strong acids such as trifluoroacetic acid (TFA), either neat or in a solvent like dichloromethane, or hydrogen chloride (HCl) in methanol (B129727) are commonly used. wikipedia.org The mechanism of deprotection involves the formation of a tert-butyl cation, which can subsequently be quenched. acsgcipr.org
However, the generation of the tert-butyl cation can lead to side reactions, such as the alkylation of nucleophilic sites on the substrate or other molecules in the reaction mixture. acsgcipr.org To mitigate these undesired reactions, scavengers like anisole (B1667542) or thioanisole (B89551) are often added to the reaction medium. wikipedia.org
The selective cleavage of the N-Boc group in the presence of other acid-sensitive protecting groups is a key advantage of this protecting group strategy. acsgcipr.org This orthogonality is essential in the synthesis of complex molecules where multiple protecting groups are employed.
The table below outlines the common reagents and conditions for the protection and deprotection of amines with the Boc group.
| Process | Reagent(s) | Conditions | Key Considerations |
| Protection | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., NaHCO₃, DMAP), Aqueous or anhydrous solvent | Chemoselectivity for amines over other nucleophiles. organic-chemistry.org |
| Deprotection | Trifluoroacetic acid (TFA), Hydrogen chloride (HCl) | Anhydrous, often in solvents like dichloromethane or methanol | Potential for t-butyl cation side reactions; use of scavengers. wikipedia.orgacsgcipr.org |
| Deprotection | Trimethylsilyl iodide, then methanol | Mild conditions | Versatile method for deprotection. wikipedia.org |
| Deprotection | Sodium borohydride (B1222165) (NaBH₄) in ethanol | Selective for N-Boc on certain heterocycles | Can achieve selective deprotection of N-Boc on imidazoles and pyrazoles. researchgate.net |
Chemical Reactivity and Mechanistic Investigations of Tert Butyl Pyrazinecarboxylate Systems
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis provides a powerful toolkit for forming carbon-carbon and carbon-heteroatom bonds, and halogenated tert-butyl pyrazinecarboxylates are excellent substrates for these transformations. The electron-deficient nature of the pyrazine (B50134) ring facilitates many of these coupling reactions.
The Suzuki-Miyaura coupling, which forges a new carbon-carbon bond between an organohalide and an organoboron compound, has been successfully applied to halogenated pyrazines. rsc.org The choice of catalyst is critical; for instance, early attempts to couple chloropyrazine with various aryl boronic acids using the traditional Pd(PPh₃)₄ catalyst were unsuccessful. rsc.org However, the use of other palladium-phosphine catalysts has proven effective. rsc.org
A systematic study demonstrated the successful coupling of chloropyrazine with arylboronic acids using catalysts like Pd(dppf)Cl₂ or a combination of Pd(OAc)₂ and phosphine (B1218219) ligands. rsc.org Bromopyrazines are also effective substrates, often reacting under similar conditions. rsc.org The reactivity of the halide generally follows the order I > OTf > Br > Cl. wikipedia.org These reactions tolerate a wide array of functional groups and are instrumental in constructing complex bi-aryl and heteroaryl systems. rsc.org
Table 1: Examples of Suzuki Coupling Reactions with Halogenated Pyrazines This table is generated based on data for related pyrazine systems to illustrate typical reaction conditions.
| Starting Material | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Chloropyrazine | Phenylboronic acid | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | Toluene | 82 | rsc.org |
| Chloropyrazine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Toluene | 95 | rsc.org |
| 6-Bromopyrazine derivative | Biphenyl boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 85-100 | rsc.org |
| 2-Amino-3-benzyl-5-triflyl-pyrazine | Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME | 60-85 | rsc.org |
The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is another key transformation. wikipedia.orgsci-hub.se This reaction typically employs a dual catalyst system of palladium and copper(I) iodide. wikipedia.org A notable example involves the coupling of a tert-butyl chloropyrazine-2-carboxylate derivative with trimethylsilylacetylene. This reaction was successfully carried out using a Pd(PPh₃)₂Cl₂ catalyst, PPh₃ as a ligand, and CuI as a co-catalyst in triethylamine (B128534) at elevated temperatures, demonstrating the feasibility of alkynyl group installation on the pyrazine core. rsc.org
Beyond Suzuki and Sonogashira reactions, other cross-coupling methods are applicable to tert-butyl pyrazinecarboxylate systems.
Heck Coupling : This reaction couples an aryl or vinyl halide with an alkene. organic-chemistry.orgscienceinfo.com Given the successful application of Heck reactions to a wide range of aryl chlorides, this methodology is a viable strategy for the vinylation of halogenated tert-butyl pyrazinecarboxylates. organic-chemistry.org The reaction typically uses a palladium catalyst and a base, offering a route to substituted styrenyl-pyrazines. organic-chemistry.org
Buchwald-Hartwig Amination : This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. libretexts.orgrug.nl It is a powerful method for synthesizing N-aryl pyrazines from halogenated pyrazine precursors. The reaction is known for its broad substrate scope, tolerating a wide variety of amine coupling partners and sterically hindered aryl halides. organic-chemistry.org This makes it highly relevant for producing complex pyrazine-based amines from tert-butyl halopyrazinecarboxylates.
Selective Deprotection and Functional Group Transformations
The tert-butyl ester group is a cornerstone of the synthetic utility of these compounds, primarily due to its predictable and selective removal.
The tert-butoxycarbonyl (Boc) group, present as the tert-butyl ester, is readily cleaved under acidic conditions. The most common reagent for this transformation is trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (B109758). The mechanism involves protonation of the ester carbonyl, followed by the loss of the highly stable tert-butyl cation, which is then quenched to form isobutene gas. This deprotection is clean and typically proceeds in high yield at room temperature, liberating the corresponding pyrazinecarboxylic acid. In cases where the Boc group is protecting an amine on a pyrazine-containing scaffold, acid-mediated cleavage similarly yields the corresponding amine salt. lookchem.com
Orthogonal protection is a strategy that employs multiple protecting groups in a single molecule, where each group can be removed by a specific set of reagents without affecting the others. The tert-butyl ester is a key component in such strategies. It is stable to basic and nucleophilic conditions, which allows for selective transformations at other sites of the molecule.
For example, the this compound scaffold can be part of a larger molecule that also contains a base-labile protecting group like a fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group can be selectively removed with a base (e.g., piperidine) to unmask an amine for further reaction, leaving the acid-stable tert-butyl ester intact. Conversely, the tert-butyl ester can be selectively cleaved with acid while the Fmoc group remains. This orthogonal relationship is fundamental in multi-step syntheses, such as in the preparation of complex pharmaceutical intermediates, where precise, sequential functionalization is required. lookchem.com
Role as Versatile Synthetic Intermediates and Building Blocks
This compound and its derivatives are valuable building blocks, particularly in the synthesis of biologically active compounds for the pharmaceutical and agrochemical industries. cymitquimica.comresearchgate.net The halogenated versions, such as tert-butyl 5-chloropyrazine-2-carboxylate, serve as key intermediates. cymitquimica.com The chlorine atom acts as a handle for introducing molecular diversity through cross-coupling reactions, while the tert-butyl ester protects the carboxylic acid functionality.
These intermediates are used as scaffolds to synthesize more complex molecules with potential therapeutic applications. evitachem.comchemimpex.commyskinrecipes.com For instance, substituted pyrazinecarboxamides, prepared from such building blocks, have been evaluated for antimycobacterial and antifungal activity. researchgate.net The ability to functionalize the pyrazine ring at specific positions and then deprotect the carboxylate makes these compounds highly versatile for constructing libraries of novel compounds for drug discovery and materials science. lookchem.com
Advanced Molecular Architecture Construction
The pyrazine ring system, functionalized with a tert-butyl carboxylate group, is a valuable scaffold for creating advanced molecular architectures. This is particularly relevant in medicinal chemistry and materials science, where precise control over the three-dimensional arrangement of atoms is paramount. chemimpex.com
Researchers have utilized this compound derivatives to construct intricate molecules, including those with applications as radiolabeling agents and in the development of supramolecular structures like molecular ladders. chemimpex.comgoogleapis.com The tert-butyl group, in addition to providing steric bulk, enhances the hydrophobicity of the molecule, influencing its solubility and interaction with other molecules. cymitquimica.com
For instance, tert-butyl 4-(4-iodophenyl)tetrahydro-1(2H)-pyrazinecarboxylate is a key intermediate in medicinal chemistry, valued for its role in drug formulation and the construction of complex molecular architectures. chemimpex.com Similarly, other derivatives are employed in the synthesis of compounds with potential therapeutic applications, acting as scaffolds for new drug candidates. evitachem.com
Synthesis of Diversely Substituted Pyrazine Derivatives
The this compound core allows for the synthesis of a wide array of substituted pyrazine derivatives. The carboxylate group and the pyrazine ring can undergo various chemical modifications, leading to a diverse range of functionalized molecules with potential biological activities. cymitquimica.comnih.gov
One common approach involves the condensation of substituted pyrazine-2-carboxylic acids, such as 5-tert-butylpyrazine-2-carboxylic acid, with various amines to form a series of amides. nih.govnih.govresearchgate.net These reactions have been used to generate libraries of compounds for screening as antimycobacterial and antifungal agents. nih.govnih.gov
Another strategy involves palladium-catalyzed cross-coupling reactions to introduce different substituents onto the pyrazine ring. For example, N-Boc-piperazine (tert-butyl piperazine-1-carboxylate) can be coupled with various aromatic bromo compounds in the presence of a palladium catalyst to produce N-heteroarylpiperazine compounds. rjpbcs.com These intermediates can then be further functionalized.
The following table provides examples of diversely substituted pyrazine derivatives synthesized from this compound systems and their potential applications.
| Derivative | Synthetic Approach | Potential Application | Reference |
| 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide | Condensation of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid chloride with an aminothiazole | Antifungal agent | nih.govresearchgate.net |
| 3,5-Bromo-4-hydroxyphenyl derivatives of substituted pyrazinecarboxylic acid | Condensation with a substituted aniline | Antimycobacterial agent | nih.govresearchgate.net |
| N-heteroarylpiperazine compounds | Palladium-catalyzed coupling of N-Boc-piperazine with aromatic bromides | Intermediates for pharmaceutical compounds | rjpbcs.com |
| Substituted N-phenylpyrazine-2-carboxamides | Condensation of substituted pyrazinecarboxylic acid chlorides with anilines | Photosynthesis inhibition | sciforum.net |
Mechanistic Studies of Reactions Involving this compound Entities
Understanding the reaction mechanisms involving this compound is essential for controlling reaction pathways and achieving desired products. These studies often involve investigating radical processes and the electronic and steric effects of substituents.
Radical Processes and Their Intermediates
Reactions involving tert-butyl groups can often proceed through radical intermediates. For example, the cleavage of tert-butyl hydroperoxide can generate tert-butoxyl and methyl radicals, which can be detected by techniques like electron paramagnetic resonance (EPR) spectroscopy. nih.gov In the context of pyrazinecarboxylate systems, tert-butyl nitrite (B80452) has been used to mediate radical cyclization reactions to form complex heterocyclic structures. rsc.org
Iron-catalyzed reactions involving tert-butyl hydroperoxide as an oxidant are also known to proceed via radical mechanisms. The catalyst initiates the homolysis of the hydroperoxide into alkoxy and alkylperoxy radicals, which then participate in the oxidation of the substrate. royalsocietypublishing.org Mechanistic studies of iron-catalyzed carboazidation of alkenes have revealed a metal-assisted β-methyl scission of a tert-butoxyl radical to generate a methyl radical. mdpi.com
In some cases, radical scavengers can be used to probe the reaction mechanism. If the addition of a radical scavenger like 2,6-di-tert-butyl-4-methylphenol (BHT) inhibits or reduces the yield of a reaction, it provides evidence for a radical pathway. mdpi.com
Influence of Substituents on Reaction Selectivity and Rate
Substituents on the pyrazine ring and the ester group can significantly influence the reactivity, selectivity, and rate of reactions involving this compound.
Electronic Effects: Electron-donating groups can increase the electron density of the pyrazine ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups decrease the electron density, which can affect nucleophilic substitution reactions. masterorganicchemistry.com For example, a nitro group on a benzoyl moiety enhances electrophilicity and can stabilize radical intermediates. The presence of a chloro substituent on the pyrazine ring can influence the compound's reactivity in nucleophilic substitution reactions. cymitquimica.com
Steric Effects: The bulky tert-butyl group can exert significant steric hindrance, directing incoming reagents to less hindered positions. This steric influence is a key factor in controlling regioselectivity in reactions such as palladium-catalyzed additions. acs.org In some cases, steric hindrance can also lower the reactivity of certain positions on the molecule. researchgate.net
The following table summarizes the influence of different substituents on reaction outcomes.
| Substituent | Type | Influence | Example Reaction | Reference |
| tert-butyl | Steric | Directs incoming nucleophiles to less hindered positions, can decrease reaction rates at hindered sites. | Pd-catalyzed malonate additions | acs.org |
| Chloro | Electronic (withdrawing) | Influences reactivity in nucleophilic substitution. | Synthesis of substituted pyrazine derivatives | cymitquimica.com |
| Nitro | Electronic (withdrawing) | Enhances electrophilicity, stabilizes radical intermediates. | Radical-mediated reactions | |
| Methyl | Electronic (donating) | Increases electron density of the aromatic ring. | Electrophilic aromatic substitution | masterorganicchemistry.com |
Spectroscopic Characterization and Advanced Structural Elucidation of Tert Butyl Pyrazinecarboxylate Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.
One-Dimensional (¹H, ¹³C) NMR Spectral Analysis
One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. For tert-butyl pyrazinecarboxylate, the ¹H NMR spectrum would be expected to show a prominent singlet peak in the upfield region (around 1.3-1.6 ppm) corresponding to the nine equivalent protons of the tert-butyl group. The aromatic protons on the pyrazine (B50134) ring would appear as distinct signals in the downfield region (typically 8.5-9.5 ppm), with their specific chemical shifts and coupling patterns revealing their positions relative to the carboxylate group and nitrogen atoms.
The ¹³C NMR spectrum would complement this by showing a signal for the quaternary carbon and a signal for the methyl carbons of the tert-butyl group. Additionally, distinct signals for the carbonyl carbon of the ester and the carbons of the pyrazine ring would be observed at characteristic chemical shifts.
Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound Moieties (Note: The following table is illustrative, based on typical chemical shifts for these functional groups, as specific data for the compound is unavailable.)
| Atom Type | Nucleus | Expected Chemical Shift (ppm) | Multiplicity |
| Pyrazine Ring Protons | ¹H | 8.5 - 9.5 | Doublet, Doublet of doublets |
| Tert-butyl Protons | ¹H | 1.3 - 1.6 | Singlet |
| Pyrazine Ring Carbons | ¹³C | 140 - 155 | Singlet |
| Carbonyl Carbon | ¹³C | 160 - 170 | Singlet |
| Quaternary Tert-butyl Carbon | ¹³C | 75 - 85 | Singlet |
| Methyl Tert-butyl Carbons | ¹³C | 25 - 35 | Singlet |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Analysis
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, revealing the coupling between the different protons on the pyrazine ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation) is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connection of the tert-butyl group to the ester oxygen and the ester group's attachment to the pyrazine ring.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.
Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Investigations
FT-IR and Raman spectroscopy are complementary techniques that measure the absorption or scattering of infrared radiation due to molecular vibrations. For this compound, a strong absorption band in the FT-IR spectrum between 1710-1750 cm⁻¹ would be characteristic of the C=O (carbonyl) stretching of the ester group. Vibrations corresponding to the C-H bonds of the tert-butyl group would appear around 2850-3000 cm⁻¹. The characteristic ring stretching and bending vibrations of the pyrazine ring would be observed in the fingerprint region (below 1600 cm⁻¹). Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyrazine ring.
Interactive Data Table: Expected Vibrational Frequencies for this compound (Note: This table is illustrative, based on characteristic frequencies for the functional groups, as specific data for the compound is unavailable.)
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (tert-butyl) | FT-IR, Raman | 2850 - 3000 | Medium to Strong |
| C=O Stretch (Ester) | FT-IR | 1710 - 1750 | Strong |
| C=N/C=C Stretch (Pyrazine) | FT-IR, Raman | 1400 - 1600 | Medium |
| C-O Stretch (Ester) | FT-IR | 1150 - 1250 | Strong |
| Pyrazine Ring Bending | FT-IR, Raman | 600 - 1000 | Medium |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Elucidation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that would be used to determine the accurate molecular weight of this compound. The primary observation would be the molecular ion peak ([M+H]⁺ or [M+Na]⁺). A key fragmentation pathway would involve the loss of the tert-butyl group as a stable carbocation or the neutral molecule isobutylene, resulting in a prominent fragment ion. Further fragmentation of the pyrazine carboxylate portion would provide additional structural confirmation.
Interactive Data Table: Expected Mass Spectrometry Fragments for this compound (Note: This table is illustrative, based on common fragmentation patterns for this type of structure, as specific data for the compound is unavailable.)
| Fragment Ion | Proposed Structure | Description |
| [M+H]⁺ | C₉H₁₂N₂O₂ + H⁺ | Molecular Ion |
| [M - C₄H₈]⁺ | C₅H₄N₂O₂⁺ | Loss of isobutylene |
| [M - C₄H₉]⁺ | C₅H₃N₂O₂⁺ | Loss of tert-butyl radical |
| [C₅H₄N₂O]⁺ | Pyrazinecarboxonium ion | Loss of tert-butoxy radical |
| [C₄H₉]⁺ | Tert-butyl cation | Stable carbocation fragment |
Further research and publication of the spectroscopic data for this compound are needed to provide a definitive and detailed analysis as outlined.
X-ray Crystallography for Definitive Solid-State Molecular Geometry and Conformation
X-ray crystallography stands as the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and torsion angles, thereby defining the molecule's absolute conformation.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SC-XRD) is an analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. The interaction of X-rays with a crystalline sample produces a diffraction pattern, which is dependent on the crystal structure and atomic spacing. By analyzing this pattern, the precise location of each atom within the crystal lattice can be determined, offering a definitive view of the molecule's solid-state geometry and conformation.
In the study of pyrazinecarboxylate derivatives, SC-XRD is instrumental in elucidating the spatial orientation of the tert-butyl group relative to the pyrazine ring and the carboxylate moiety. The steric bulk of the tert-butyl group significantly influences the molecular conformation and the packing of molecules within the crystal.
A notable example that illustrates the application of SC-XRD in this class of compounds is the structural analysis of (trans)-7-R¹-8-methyl-3-tert-butyl-3,4-dihydropyrazolo[5,1-с] nih.govnih.govresearchgate.nettriazine-3,4-diyl dibenzoates and diacetate, which are complex derivatives containing a tert-butyl group attached to a heterocyclic system similar to pyrazine. The crystallographic data obtained from these studies provide valuable insights into the conformational preferences of such molecules.
The triazine ring in these derivatives was found to adopt a twist-conformation. A significant finding was the variable orientation of the bulky tert-butyl group. In one of the dibenzoate derivatives (3a), the tert-butyl group occupies an equatorial position. Conversely, in the diacetate derivative (3b) and another dibenzoate derivative (4a), the tert-butyl group is in an axial-like position nih.gov. This highlights that the conformation is influenced by other substituents on the heterocyclic core and by intermolecular interactions in the crystal lattice nih.gov.
The crystallographic data for these derivatives are summarized in the following tables:
Table 1: Crystallographic Data for Selected this compound Derivatives nih.gov
| Parameter | Compound 3a | Compound 3b (at 200 K) | Compound 4a |
|---|---|---|---|
| Chemical Formula | C₂₄H₂₄N₄O₄ | C₁₄H₂₀N₄O₄ | C₂₄H₂₃BrN₄O₄ |
| Formula Weight | 432.47 | 308.33 | 511.37 |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/n | P2₁2₁2₁ | P2₁/c |
| a (Å) | 11.234(2) | 8.891(2) | 10.987(2) |
| b (Å) | 12.456(3) | 10.112(2) | 13.543(3) |
| c (Å) | 16.123(3) | 17.123(3) | 15.987(3) |
| **β (°) ** | 101.23(3) | 90 | 105.45(3) |
| **Volume (ų) ** | 2214.5(8) | 1537.4(6) | 2294.1(8) |
| Z | 4 | 4 | 4 |
| Density (calculated) (g/cm³) | 1.296 | 1.332 | 1.482 |
Table 2: Selected Torsion Angles for Compound 4a nih.gov
| Atoms | Angle (°) |
|---|---|
| N(2)-C(1)-C(2)-N(3) | 52.1 |
| C(1)-C(2)-N(3)-N(4) | -28.1 |
| C(2)-N(3)-N(4)-C(5) | -1.1 |
| N(3)-N(4)-C(5)-C(6) | 15.9 |
| N(4)-C(5)-C(6)-N(2) | -12.1 |
| C(5)-C(6)-N(2)-C(1) | -26.1 |
These data tables, derived from single-crystal X-ray diffraction studies, provide the foundational information for a detailed understanding of the solid-state molecular geometry and conformational preferences of this compound derivatives.
Computational Chemistry and Theoretical Modeling of Tert Butyl Pyrazinecarboxylate Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT calculations can accurately predict a wide range of molecular properties from first principles. For tert-butyl pyrazinecarboxylate, this methodology is crucial for understanding its intrinsic reactivity and electronic landscape.
Quantum chemical properties derived from DFT calculations offer a quantitative description of a molecule's electronic character. Key among these are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgwikipedia.org The energy and spatial distribution of these orbitals are fundamental to predicting chemical reactivity. youtube.comtaylorandfrancis.com
Highest Occupied Molecular Orbital (HOMO): The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level (EHOMO) is directly related to the molecule's ionization potential and its capacity to act as a nucleophile. taylorandfrancis.com For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazine (B50134) ring and the oxygen atoms of the carboxylate group.
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the lowest-energy orbital devoid of electrons and functions as an electron acceptor. Its energy level (ELUMO) correlates with the electron affinity and electrophilicity of the molecule. taylorandfrancis.com The LUMO is likely distributed across the pyrazine ring and the carbonyl carbon, indicating potential sites for nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical descriptor of molecular stability and reactivity. wikipedia.org A large gap implies high kinetic stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. nih.gov
The Molecular Electrostatic Potential (MEP) surface is another vital output of DFT calculations. It maps the electrostatic potential onto the electron density surface, visually identifying regions of positive and negative potential. For this compound, the MEP would highlight the electron-rich nitrogen atoms of the pyrazine ring and the carbonyl oxygen as sites of negative potential (red/yellow), making them susceptible to electrophilic attack and hydrogen bond formation. Conversely, regions around the hydrogen atoms would show positive potential (blue), indicating favorable interactions with nucleophiles.
| Quantum Chemical Descriptor | Significance for this compound |
|---|---|
| EHOMO (Energy of HOMO) | Indicates the tendency to donate electrons; relates to nucleophilicity. |
| ELUMO (Energy of LUMO) | Indicates the tendency to accept electrons; relates to electrophilicity. |
| HOMO-LUMO Energy Gap (ΔE) | Correlates with chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Ionization Potential (IP) | The energy required to remove an electron; approximated by -EHOMO. |
| Electron Affinity (EA) | The energy released upon adding an electron; approximated by -ELUMO. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, predicting sites for non-covalent interactions and reactive encounters. |
The three-dimensional structure of a molecule dictates its function. This compound possesses conformational flexibility, primarily around the single bonds of the ester group connecting the pyrazine ring to the bulky tert-butyl group. Conformational analysis using DFT is employed to map the energetic landscape of the molecule.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While DFT provides a static, time-independent picture, Molecular Dynamics (MD) simulations model the dynamic evolution of a molecular system over time. By solving Newton's equations of motion for all atoms in the system, MD simulations can reveal how this compound behaves in a realistic environment, such as in aqueous solution.
An MD simulation would track the trajectory of the molecule, showing its translational and rotational motion, as well as its internal vibrations and conformational changes. This approach is invaluable for studying solvation effects, where the arrangement and dynamics of solvent molecules around the solute can be analyzed in detail. Furthermore, MD is a powerful tool for assessing the stability of ligand-protein complexes obtained from molecular docking. By simulating the complex for nanoseconds, one can verify whether the predicted binding pose is stable or if the ligand dissociates from the binding site, providing a more rigorous assessment of the interaction. nih.gov
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to build models that correlate the chemical structure of compounds with their physical, chemical, or biological properties. nih.gov For a series of pyrazine derivatives, a QSPR model could be developed to predict a specific property, such as odor threshold or biological activity. ijournalse.orgijournalse.orgresearchgate.net
The QSPR modeling process involves three main stages:
Data Set Preparation: A diverse set of pyrazine compounds with experimentally measured property values is compiled.
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can include constitutional, topological, geometric, and quantum chemical descriptors (often derived from DFT calculations).
Model Building and Validation: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create a mathematical equation that links a subset of the most relevant descriptors to the property of interest. ijournalse.orgresearchgate.net The model's predictive power is then rigorously tested using internal and external validation techniques.
Once a validated QSPR model is established, it can be used to predict the property of this compound based on its calculated molecular descriptors, offering a rapid and cost-effective screening method.
Molecular Docking Investigations for Elucidating Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein receptor. nih.gov This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
In a typical docking study involving this compound, the 3D structure of a target protein is obtained from a repository like the Protein Data Bank. The ligand is then computationally placed into the protein's active site in numerous possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, typically expressed in kcal/mol, with lower values indicating a more favorable interaction. ssaa.rumdpi.com
The results provide critical information on:
Binding Mode: The specific orientation of the ligand within the active site.
Binding Affinity: A quantitative estimate of the strength of the ligand-receptor interaction.
Key Interactions: The specific non-covalent interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that stabilize the complex. nih.gov
For instance, docking could reveal that the nitrogen atoms of the pyrazine ring act as hydrogen bond acceptors with amino acid residues like serine or threonine, while the tert-butyl group engages in hydrophobic interactions within a nonpolar pocket of the active site. Such insights are crucial for structure-activity relationship (SAR) studies and for optimizing the ligand's structure to improve its potency and selectivity. nih.govnih.gov
| Docking Parameter | Description | Example Insight for this compound |
|---|---|---|
| Binding Affinity (kcal/mol) | Estimated free energy of binding. More negative values indicate stronger binding. | Predicts the potency of the compound as an inhibitor. |
| Interacting Residues | Specific amino acids in the protein's active site that contact the ligand. | Identifies key residues like Tyr, Phe, Leu for hydrophobic interactions with the tert-butyl group. |
| Interaction Type | The nature of the non-covalent bonds (e.g., H-bond, hydrophobic, electrostatic). | Reveals H-bonds between pyrazine nitrogens and a protein backbone or side chain. |
| Root-Mean-Square Deviation (RMSD) | Measures the difference between the docked pose and a reference conformation. | Assesses the accuracy and reproducibility of the docking algorithm. |
Applications of Tert Butyl Pyrazinecarboxylate Derivatives in Specialized Research Domains
Materials Science
The exploration of tert-butyl pyrazinecarboxylate derivatives in materials science is a nascent field with a focus on leveraging their electronic and structural characteristics for the development of novel materials. While specific research on this compound in this domain is limited, the broader class of pyrazine (B50134) derivatives has shown promise, suggesting potential avenues for future investigation.
Development of Advanced Materials with Tunable Electronic and Optical Properties
The pyrazine ring, a nitrogen-containing heterocycle, imparts specific electronic properties to molecules. The introduction of a tert-butyl group can influence the molecule's solubility, crystal packing, and electronic nature through steric and inductive effects. These modifications are crucial in the design of organic materials with tailored electronic and optical properties. For instance, the electronic effect of tert-butyl groups on the intramolecular through-bond interactions in other nitrogenated polycyclic aromatic hydrocarbons has been shown to raise the LUMO level of the molecule, thereby tuning its electronic characteristics. nih.gov
While direct studies on this compound are not extensively documented, research on related pyrazinoquinoxaline derivatives has demonstrated that molecular structure significantly impacts the material's properties, such as charge transport and mechanical flexibility, which are critical for applications in organic electronics. nih.gov The synthesis of various pyrazine derivatives and the study of their photophysical properties, such as absorption and fluorescence, are active areas of research, indicating the potential for creating materials with specific optical responses. researchgate.netmdpi.com
Integration into Sensor Technologies and Electronic Device Components
The development of flexible and efficient organic field-effect transistors (OFETs) and other electronic devices relies on the design of organic semiconductors with optimal charge transport properties and stability. nih.gov Pyrazine-containing compounds are being investigated for such applications. Although direct integration of this compound into these technologies is yet to be widely reported, the fundamental properties of pyrazine derivatives make them interesting candidates.
The tunability of the electronic properties of pyrazine derivatives suggests their potential use in chemical sensors. For example, the fluorescence of certain pyrazine-based compounds can be modulated by the presence of specific metal ions, forming the basis for a sensor. While research has focused on other pyrazine derivatives, the principles could be extended to this compound systems.
Agrochemical Research and Development
In the field of agrochemicals, derivatives of this compound have been investigated for their potential to enhance plant growth and defense mechanisms in an environmentally conscious manner.
Rational Design of Environmentally Considerate Agrochemical Formulations
The rational design of agrochemicals aims to create effective compounds with minimal negative impact on the environment. researchgate.netnih.gov This involves understanding the structure-activity relationships of molecules to optimize their desired effects while reducing off-target impacts. While specific research on the environmental formulation of this compound is not detailed in the provided sources, the broader context of designing safer and more effective agrochemicals is a key driver in this field of research.
Investigation of Abiotic Elicitor Effects in Plant Biochemistry and Physiology
A significant area of research for this compound derivatives is their role as abiotic elicitors. Abiotic elicitors are compounds that can induce defense responses in plants, leading to the increased production of valuable secondary metabolites.
Research has shown that substituted pyrazinecarboxamides, including a 5-tert-butyl-pyrazine-2-carboxamide derivative, can act as effective abiotic elicitors in callus cultures of Silybum marianum (milk thistle). nih.govnih.gov In one study, N-(3-iodo-4-methylphenyl)-5-tert-butyl-pyrazine-2-carboxamide was shown to significantly increase the production of silychristin, a flavonolignan with medicinal properties. The production of silychristin was increased 12-fold compared to the control after 72 hours of elicitation. nih.gov
Another study investigated ureidopyrazine derivatives as abiotic elicitors, noting that similar pyrazinecarboxylic acid derivatives have been shown to increase the production of secondary metabolites in plant cultures. mdpi.com These findings highlight the potential of this compound derivatives in agricultural biotechnology to enhance the production of commercially valuable plant compounds.
Table 1: Effect of N-(3-iodo-4-methylphenyl)-5-tert-butyl-pyrazine-2-carboxamide as an Abiotic Elicitor on Silychristin Production in Silybum marianum Callus Culture
| Elicitor Concentration | Elicitation Time (hours) | Fold Increase in Silychristin vs. Control |
| 2.53 x 10⁻³ mol/L | 72 | 12 |
Biochemical Research Tools
The structural features of this compound derivatives make them intriguing candidates for use as tools in biochemical research, particularly in the study of enzymes and receptors.
Application in Enzyme Inhibition Studies for Mechanistic Insights
Pyrazine-containing molecules have a well-established history in medicinal chemistry, with pyrazinamide (B1679903) being a frontline anti-tuberculosis drug. The active form of pyrazinamide is pyrazinoic acid, which is known to inhibit a bifunctional enzyme in Mycobacterium tuberculosis. nih.gov This precedent suggests that other pyrazine derivatives, including this compound, could serve as valuable scaffolds for the design of novel enzyme inhibitors.
The tert-butyl ester group in this compound can act as a lipophilic moiety, potentially enhancing cell permeability and allowing the compound to reach its intracellular target. Once inside the cell, the ester could be hydrolyzed by cellular esterases to release the active pyrazinoic acid, functioning as a prodrug. nih.gov This strategy is often employed to improve the pharmacokinetic properties of drugs.
Studies on related compounds, such as tert-butylhydroquinone, have shown inhibitory activity, for example, in preventing the corrosion of metals, which, while not a biological system, demonstrates the potential for this class of molecules to interfere with chemical processes. bau.edu.lb The investigation of this compound derivatives as inhibitors of specific enzymes can provide valuable mechanistic insights into enzyme function and can be a starting point for the development of new therapeutic agents.
Utilization in Receptor Binding Investigations to Elucidate Molecular Recognition
While direct studies on the receptor binding of this compound are not extensively documented, research on structurally related compounds provides a strong rationale for their investigation in this area. For instance, transition metal complexes with ligands containing tert-butyl groups have been synthesized and their structures, which are stabilized by interligand dispersion interactions, have been studied. researchgate.net These studies provide insights into the types of non-covalent interactions that tert-butyl groups can engage in, which is fundamental to understanding molecular recognition at receptor sites.
The exploration of this compound derivatives in receptor binding assays can help to elucidate the principles of molecular recognition. By systematically modifying the structure of the pyrazinecarboxylate scaffold and assessing the impact on binding affinity and selectivity for a particular receptor, researchers can develop structure-activity relationships (SAR) that guide the design of more potent and selective receptor ligands.
Future Research Directions and Emerging Paradigms in Tert Butyl Pyrazinecarboxylate Chemistry
Development of Sustainable and Green Synthetic Methodologies
The chemical industry's shift towards environmentally responsible practices has spurred significant interest in developing green synthetic routes for pyrazine (B50134) derivatives. Traditional methods for synthesizing these compounds often involve hazardous solvents, toxic reagents, and harsh reaction conditions, leading to significant environmental impact and waste generation. nih.govrasayanjournal.co.in Future research will prioritize the development of methodologies that are not only efficient but also adhere to the principles of green chemistry.
Key areas of focus include:
Biocatalysis: Enzymatic approaches are gaining traction as a viable alternative to conventional chemical catalysis. nih.gov Enzymes operate under mild conditions, are biodegradable, and originate from renewable resources. For instance, lipases like Lipozyme® TL IM have been successfully used to catalyze the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters, offering a greener and more efficient pathway. nih.gov Future work will likely expand the enzymatic toolbox for the synthesis of tert-butyl pyrazinecarboxylate, exploring different enzyme classes and reaction types.
Mechanochemistry: Solvent-free reaction conditions, such as those achieved through ball milling, represent a significant advancement in sustainable synthesis. rsc.org This technique eliminates the need for large quantities of solvents, minimizes waste, and can lead to unique reaction pathways not accessible in solution. rsc.org Applying mechanochemistry to the synthesis of pyrazinecarboxylate esters could drastically reduce the environmental footprint of their production.
Alternative Solvents and Catalysts: The use of safer, renewable, or recyclable solvents and catalysts is a cornerstone of green chemistry. rasayanjournal.co.in Research into one-pot synthesis, which reduces the number of reaction and purification steps, is also a promising avenue. tandfonline.comtandfonline.com For example, cost-effective and environmentally benign methods have been developed for the one-pot preparation of various pyrazine derivatives. tandfonline.com
| Methodology | Key Advantages | Challenges & Future Scope | Reference |
|---|---|---|---|
| Biocatalysis (e.g., Lipase-catalyzed amidation) | Mild reaction conditions, high selectivity, renewable catalyst, reduced by-products. | Enzyme stability, substrate scope limitations, cost of enzyme production. Future work includes enzyme engineering and immobilization. | nih.gov |
| Mechanochemistry (Ball Milling) | Solvent-free, reduced waste, unique reactivity, potential for new compound synthesis. | Scalability, understanding reaction mechanisms, equipment cost. Research is needed to explore its application for pyrazine esters. | rsc.org |
| One-Pot Synthesis | Improved efficiency, reduced solvent use and waste, cost-effective. | Compatibility of reagents and reaction conditions. Development of new multi-component reactions is a key goal. | tandfonline.comtandfonline.com |
| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, improved process control. | Potential for localized overheating, scalability concerns for some applications. | rasayanjournal.co.inmdpi.com |
Exploration of Unprecedented Reactivity and Catalytic Transformations
The pyrazine ring is a versatile platform for chemical modification, yet its full reactive potential remains to be explored. The tert-butyl group, often considered a simple sterically bulky moiety, can also influence reactivity in unique ways. rsc.orgchemrxiv.org Future research will delve into novel catalytic transformations to functionalize the pyrazinecarboxylate core, moving beyond classical methods.
A major focus will be on C–H bond functionalization . This strategy allows for the direct conversion of carbon-hydrogen bonds into new chemical bonds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Recent advances in catalysis have demonstrated the ability to hydroxylate even the sterically congested C-H bonds of a tert-butyl group using manganese catalysts. chemrxiv.org Applying similar principles to the pyrazine ring of this compound could enable the direct introduction of various functional groups at specific positions, opening up new avenues for creating diverse molecular architectures.
Furthermore, the development of novel catalytic systems for alkoxysilylation of C–H bonds presents another exciting direction. nih.gov Such methods could be adapted to introduce alkoxysilyl units onto the pyrazine scaffold, providing handles for further chemical transformations or for tuning the electronic properties of the molecule.
Design and Synthesis of Advanced Functional Materials Incorporating Pyrazinecarboxylate Scaffolds
Pyrazine-based ligands are highly valuable in coordination chemistry and materials science due to their ability to act as bridging units in the construction of extended structures. mdpi.com The pyrazinecarboxylate scaffold, in particular, is an excellent building block for creating advanced functional materials like Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). nih.govmdpi.com
Future research in this area will concentrate on:
Porous Materials for Gas Storage and Separation: MOFs constructed from pyrazine-based linkers have shown significant potential for the selective adsorption of gases like CO2. rsc.org By systematically modifying the pyrazinecarboxylate ligand—for instance, by introducing additional functional groups—researchers can fine-tune the pore size, shape, and surface chemistry of MOFs to enhance their performance in applications such as carbon capture and hydrocarbon separations. rsc.org
Luminescent and Sensing Materials: The inherent electronic properties of the pyrazine ring can be harnessed to create materials with interesting photoluminescent properties. researchgate.net These materials can be designed to act as sensors, where the luminescence changes in the presence of specific analytes. For example, cobalt(II) succinate (B1194679) coordination polymers incorporating pyrazine have been investigated for the detection of nitroaromatic compounds. nih.gov
Conductive MOFs and Electronic Devices: The integration of conjugated pyrazine units into MOF structures can impart electrical conductivity. A two-dimensional conjugated MOF based on a tetraphenyl pyrazine ligand has been successfully used as a cathode material in aqueous zinc-ion batteries, demonstrating the potential of these materials in energy storage applications. chinesechemsoc.org Future designs could explicitly use this compound derivatives to create robust, processable materials for next-generation electronic devices.
| Material Type | Key Ligand Feature | Potential Application | Research Focus | Reference |
|---|---|---|---|---|
| Metal-Organic Frameworks (MOFs) | Rigid, N-donating pyrazine core; carboxylate linkers | Gas storage (CO2), separation of hydrocarbons, catalysis | Tuning pore environment and topology through ligand design | rsc.org |
| Coordination Polymers (CPs) | Bridging ability of pyrazine; versatile coordination modes | Chemical sensing (e.g., nitroaromatics), magnetism | Exploring the influence of solvents and metal nodes on final architecture | nih.gov |
| Conductive 2D c-MOFs | Extended π-conjugation through the pyrazine scaffold | Energy storage (batteries), organic electronics | Integrating redox-active metal centers and enhancing charge transport | chinesechemsoc.org |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize how molecules are designed and discovered. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the research and development process. researchgate.net
For this compound and its derivatives, AI and ML can be applied in several key areas:
Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models use molecular descriptors to predict the properties of compounds. Such models have been developed to predict the odor thresholds of pyrazine derivatives, demonstrating that properties can be correlated with structural features. ijournalse.org This approach can be extended to predict a wide range of physicochemical and biological properties for novel this compound derivatives, guiding synthetic efforts toward molecules with desired characteristics.
Generative Models for de Novo Design: AI-based generative models can design entirely new molecules with optimized property profiles. springernature.com By training these models on known pyrazine-containing compounds and their properties, researchers can generate novel this compound structures predicted to have high activity for a specific application, be it in pharmaceuticals or materials science. researchgate.net
Synthesis Planning: AI is also being developed to assist in retrosynthesis, the process of planning a chemical synthesis. researchgate.net By analyzing vast reaction databases, these tools can propose viable synthetic routes to target molecules, potentially uncovering more efficient or sustainable pathways than those devised by human chemists alone. This would be invaluable for the efficient production of complex pyrazinecarboxylate derivatives.
The integration of these computational approaches will create a powerful feedback loop: AI designs new compounds, automated synthesis platforms create them, and high-throughput screening provides data to further refine the AI models. This synergy will undoubtedly accelerate the discovery of new applications for this compound and its analogs. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl pyrazinecarboxylate derivatives, and how do reaction conditions influence yields?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl piperazine-1-carboxylate reacts with halogenated pyrimidines (e.g., 5-bromo-2-chloropyrimidine) in 1,4-dioxane with potassium carbonate at 110°C for 12 hours, yielding 88.7% product . Optimization of solvent polarity (e.g., using THF or DMF) and base strength (K₂CO₃ vs. NaH) significantly impacts reaction efficiency. Post-synthesis purification via silica gel chromatography (hexane:ethyl acetate gradients) ensures high purity (>99%) .
Q. How are tert-butyl pyrazinecarboxylate derivatives characterized structurally?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm tert-butyl group integration (e.g., δ ~1.46 ppm for tert-butyl protons) .
- X-ray crystallography : Resolves conformational flexibility of the piperazine ring and tert-butyl orientation in solid-state structures .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 341.1972 [M+H]⁺ for C₁₉H₂₅N₄O₂ derivatives) .
Advanced Research Questions
Q. How do tert-butyl pyrazinecarboxylate derivatives function in coordination chemistry, and what applications arise from their metal-binding properties?
- Methodological Answer : The pyrazinecarboxylate moiety acts as a mixed-donor ligand, coordinating with metals (e.g., Ca²⁺, Cu²⁺) via its carboxylate oxygen and pyrazine nitrogen. This facilitates the design of coordination polymers with applications in catalysis or materials science. For instance, pyrazinecarboxylate ligands form hydrogen-bonded networks (O-H···O, C-H···O) and π-π stacking interactions, enhancing structural diversity and stability in cryo-engineered frameworks .
Q. What strategies resolve contradictions in reactivity data for tert-butyl pyrazinecarboxylate under oxidative vs. reductive conditions?
- Methodological Answer : Contradictions arise from competing reaction pathways:
- Oxidation : KMnO₄ in acidic media oxidizes the pyrazine ring to quinoxaline derivatives, while tert-butyl groups remain intact .
- Reduction : LiAlH₄ selectively reduces ester groups to alcohols without affecting aromatic rings. Discrepancies in product distributions are resolved via controlled stoichiometry (e.g., limiting LiAlH₄ to 1.5 equiv) and low-temperature conditions (−78°C) to suppress side reactions .
Q. How does the tert-butyl group influence dynamic conformational equilibria in pyrazinecarboxylate derivatives?
- Methodological Answer : Variable-temperature NMR (VT-NMR) reveals axial ↔ equatorial tert-butyl isomerization in piperazine rings. For example, at −40°C, the tert-butyl group adopts an axial position in chair conformers, stabilizing via steric hindrance. DFT calculations with explicit solvent models (e.g., THF) match experimental data, showing equatorial preference in solution due to solvation effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
